Magnolignan C

Description

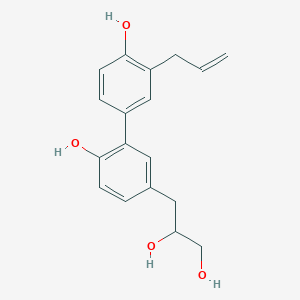

Structure

3D Structure

Properties

IUPAC Name |

3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-2-3-14-10-13(5-7-17(14)21)16-9-12(4-6-18(16)22)8-15(20)11-19/h2,4-7,9-10,15,19-22H,1,3,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJCLTLPXXKFTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)CC(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Biosynthetic Investigations of Magnolignan C

Methodologies for Natural Isolation of Magnolignan C

The isolation of Magnolignan C from its natural sources involves multi-step extraction and chromatographic processes designed to separate it from a complex mixture of other phytochemicals.

Magnolia officinalis, a plant used extensively in traditional medicine, is a primary source from which Magnolignan C has been isolated. biosynth.comjst.go.jp Research focused on the chemical constituents of the cortex (bark) of Magnolia officinalis has successfully identified and characterized Magnolignan C among a host of other lignans (B1203133) and related compounds. jst.go.jp

The general procedure for isolating compounds like Magnolignan C from Magnolia bark typically involves the following steps:

Extraction: The dried and powdered plant material is extracted with an organic solvent, such as ethanol (B145695) or methanol, often under reflux to maximize the yield. nih.govmdpi.com

Partitioning: The resulting crude extract is then suspended in an aqueous solution and partitioned with a series of immiscible solvents of increasing polarity (e.g., chloroform, ethyl acetate). This step separates compounds based on their solubility and polarity.

Chromatography: The fraction containing the target lignans undergoes further separation using various chromatographic techniques. These can include:

Column Chromatography: Often using silica (B1680970) gel or other stationary phases to perform initial fractionation of the extract. nih.gov

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool used for the final purification of individual compounds like Magnolignan C, yielding a high degree of purity. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC): This technique has been effectively used to isolate and purify related lignans like honokiol (B1673403) and magnolol (B1675913) from Magnolia officinalis and is applicable for separating other lignans as well. nih.govresearchgate.netresearchgate.net

The structure of the isolated Magnolignan C is then confirmed using spectral methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). jst.go.jp

While Magnolia officinalis is a confirmed source, research into other plants has revealed the presence of structurally similar lignans. For instance, Magnolignan A, a closely related compound, has been isolated from the heartwood of Streblus asper. nih.govphytojournal.com The presence of such analogous compounds in different botanical families, like Magnoliaceae and Moraceae, suggests that Magnolignan C or its isomers may also be present in a wider range of plant species than currently documented. Further phytochemical screening of plants known to produce lignans, such as Magnolia stellata and Litsea cubeba, could potentially identify new botanical sources of Magnolignan C. capes.gov.brnih.govresearchgate.net

Elucidation of Magnolignan C Biosynthetic Pathways

The biosynthesis of lignans is a complex process that begins with the general phenylpropanoid pathway and diverges to create a wide array of structures. Magnolignan C is classified as a dibenzylbutane-type lignan (B3055560), and its formation follows a specific enzymatic sequence. arkat-usa.org

The biosynthesis of all lignans originates from the phenylpropanoid pathway. nih.gov The primary precursors are monolignols, which are synthesized from the amino acid phenylalanine. For most lignans, including the dibenzylbutane class, the key monolignol precursor is coniferyl alcohol . nih.govresearchgate.net

The proposed biosynthetic sequence leading to Magnolignan C begins with the oxidative coupling of two coniferyl alcohol molecules.

The formation of the dibenzylbutane skeleton of Magnolignan C involves a series of specific enzymatic reactions:

Oxidative Coupling: The initial step involves the oxidation of two coniferyl alcohol molecules to form phenoxy radicals. This reaction is mediated by oxidase enzymes such as laccases . researchgate.net

Stereoselective Dimerization: The resulting radicals are then coupled in a highly specific manner at the C8-C8' positions. This stereospecificity is controlled by a unique class of non-enzymatic proteins known as dirigent proteins (DIRs) . nih.govresearchgate.net This coupling forms the furofuran lignan (+)-pinoresinol . arkat-usa.org

Sequential Reduction: Pinoresinol (B1678388) undergoes two consecutive reduction steps catalyzed by the enzyme pinoresinol-lariciresinol reductase (PLR) . This NADPH-dependent enzyme first reduces pinoresinol to the furan (B31954) lignan (+)-lariciresinol , which is then further reduced to the dibenzylbutane lignan (-)-secoisolariciresinol . arkat-usa.orgoup.com Secoisolariciresinol (B192356) represents the core scaffold of Magnolignan C.

Tailoring Reactions: To arrive at the final structure of Magnolignan C from the secoisolariciresinol scaffold, further "tailoring" reactions such as hydroxylations, methylations, or other modifications would be required, catalyzed by enzymes like cytochrome P450 monooxygenases and methyltransferases.

The general pathway to the dibenzylbutane scaffold is summarized in the table below.

Table 1: Key Enzymatic Steps in Dibenzylbutane Lignan Biosynthesis

| Step | Precursor | Enzyme(s) | Product | Lignan Type |

|---|---|---|---|---|

| 1 | 2 x Coniferyl Alcohol | Laccase, Dirigent Protein | (+)-Pinoresinol | Furofuran |

| 2 | (+)-Pinoresinol | Pinoresinol-Lariciresinol Reductase (PLR) | (+)-Lariciresinol | Furan |

| 3 | (+)-Lariciresinol | Pinoresinol-Lariciresinol Reductase (PLR) | (-)-Secoisolariciresinol | Dibenzylbutane |

The biosynthetic pathway of Magnolignan C can be better understood by comparing it to other related lignans found in Magnolia species and other plants.

Magnolol and Honokiol: These prominent compounds in Magnolia bark are classified as neolignans, not lignans. wikipedia.orgnih.gov Their biosynthesis is believed to diverge significantly from the pathway leading to Magnolignan C. For instance, recent research suggests that magnolol can be synthesized from the precursor chavicol in a reaction catalyzed by a laccase (MoLAC14) , involving a direct oxidative coupling that differs from the dirigent protein-mediated formation of pinoresinol. mdpi.com This highlights a fundamental split between the biosynthesis of 8-8' linked lignans (like Magnolignan C) and other types of biphenolic compounds.

Matairesinol (B191791): This dibenzylbutyrolactone lignan is formed from the same dibenzylbutane precursor as Magnolignan C, secoisolariciresinol. arkat-usa.org However, its pathway involves an additional oxidation step catalyzed by secoisolariciresinol dehydrogenase (SDH) , which converts one of the alcohol groups of secoisolariciresinol into a lactone ring. arkat-usa.orgoup.com Forsythia plants, for example, are known to produce matairesinol via this pathway. oup.com

Sesamin (B1680957): Found in sesame seeds, sesamin is a furofuran lignan like pinoresinol. Its biosynthesis starts with pinoresinol, but instead of reduction by PLR, it undergoes modification by a cytochrome P450 enzyme (CYP81Q1) that forms two methylenedioxy bridges, leading to a completely different structural class. oup.comfrontiersin.org

This comparative view demonstrates how specific enzymatic steps following the formation of the initial pinoresinol dimer are critical in directing the biosynthetic flux towards a diverse array of lignan and neolignan structures. The presence or absence of key enzymes like PLR, SDH, or specific P450s determines the final chemical profile of a plant.

Advanced Synthetic Strategies for Magnolignan C and Analogues

Total Synthesis Approaches to Magnolignan C

The first total synthesis of Magnolignan C, also referred to as bi-magnolignan, was achieved in eight steps from commercially available starting materials. rsc.orgrsc.org This synthesis provides a foundational strategy for producing this and other structurally related lignans (B1203133). rsc.org

The retrosynthetic analysis of Magnolignan C is guided by the molecule's inherent C2 symmetry. nih.govresearchgate.net This symmetry strongly suggests a dimerization strategy in the final stages of the synthesis. The key disconnections are as follows:

Oxidative Coupling: The primary disconnection breaks the central carbon-carbon bond that links the two identical dibenzofuran (B1670420) monomers. This points to a late-stage oxidative coupling reaction as the final bond-forming step to assemble the complete bi-dibenzofuran skeleton. nih.govrsc.org

Intramolecular Dehydration: Each dibenzofuran monomer is retrosynthetically simplified by disconnecting the ether linkage of the furan (B31954) ring. This reveals a biphenyl (B1667301) precursor, which can be cyclized via intramolecular dehydration to form the dibenzofuran core. nih.govrsc.org

Suzuki Coupling: The biphenyl precursor is further disconnected at the bond joining its two aryl rings. This suggests a Suzuki coupling reaction between two appropriately functionalized benzene (B151609) derivatives as a key strategic step. nih.govresearchgate.net

Initial Precursors: This disconnection pathway ultimately leads back to simple, commercially available starting materials: 1,2,4-trimethoxybenzene (B152335) and 4-allylanisole. nih.govrsc.orgresearchgate.net

The successful execution of the total synthesis of Magnolignan C relies on several crucial bond-forming reactions. As Magnolignan C is an achiral molecule, the synthesis does not require the installation of specific stereocenters, a common challenge in the synthesis of many other natural products. nih.gov The focus remains on the efficient construction of the carbon skeleton and heterocyclic rings.

The key reactions include:

Suzuki Coupling: A palladium-catalyzed Suzuki coupling is employed to form the central C-C bond of the monomeric precursor. This reaction effectively joins an arylboronic acid with a bromoarene to construct the biphenyl system. nih.govresearchgate.net

Intramolecular Dehydration: Following the Suzuki coupling and subsequent demethylation, the resulting biphenyl derivative undergoes an acid-catalyzed intramolecular dehydration. This cyclization step forms the dibenzofuran core of the monomer. nih.govrsc.org

Oxidative Dimerization: The final and pivotal step is the FeCl₃-catalyzed oxidative coupling of the dibenzofuran monomer. nih.govresearchgate.net This reaction connects two monomer units to furnish Magnolignan C. rsc.orgrsc.org

| Step | Reaction Type | Reagents & Conditions | Purpose |

| 1 | Suzuki Coupling | K₂CO₃, Pd(PPh₃)₄, 1,4-dioxane, H₂O, 100 °C | Formation of the biphenyl backbone. researchgate.net |

| 2 | Intramolecular Dehydration | Hydroquinone, 2 M H₂SO₄, AcOH, 115 °C | Construction of the dibenzofuran ring system. researchgate.net |

| 3 | Oxidative Coupling | m-CPBA, FeCl₃, DCM, rt | Dimerization of the monomer to yield Magnolignan C. researchgate.net |

A convergent synthesis, where different fragments of a target molecule are prepared separately and then assembled late in the synthesis, is often more efficient than a linear approach. nih.gov The total synthesis of Magnolignan C is an excellent example of a convergent strategy. nih.govrsc.org

Derivatization and Structural Modification of Magnolignan C

The unique bi-dibenzofuran structure of Magnolignan C offers opportunities for structural modification to create novel analogues with potentially enhanced biological properties. rsc.org

The rational design of Magnolignan C analogues is informed by its structure and the known structure-activity relationships of related lignans like honokiol (B1673403) and magnolol (B1675913). nih.gov Magnolignan C possesses active functional groups, specifically hydroxyl and allyl groups, that are prime targets for chemical modification. rsc.orgresearchgate.net

Key design strategies include:

Modification of Hydroxyl Groups: The phenolic hydroxyl groups are crucial for the biological activity of many lignans. nih.gov Derivatives can be synthesized by converting these hydroxyls into esters or ethers, which can alter the compound's polarity, solubility, and ability to form hydrogen bonds with biological targets. nih.gov

Modification of Allyl Groups: The allyl side chains can also be chemically altered. Reactions such as isomerization, oxidation, or addition can be performed to explore how changes in this part of the molecule affect its biological profile.

Salt Formation: The preparation of salts of Magnolignan C has been noted as a strategy that can lead to derivatives with considerable antitumor activity. rsc.orgrsc.org

Preliminary studies indicate that Magnolignan C exhibits potent biological activity. rsc.org For instance, it shows strong inhibitory activity against various tumor cell lines, with IC₅₀ values significantly lower than those of the well-known lignan (B3055560) honokiol. nih.gov

| Compound | IC₅₀ Range (Tumor Cells) |

| Magnolignan C | 0.4 to 7.5 µM (after 48h) nih.gov |

| Honokiol | 18.8 to 56.4 µM (after 72h) rsc.org |

The increased potency and target specificity of Magnolignan C compared to smaller lignans like honokiol may be attributed to its larger, more rigid bi-dibenzofuran skeleton. rsc.org The active hydroxyl and allyl groups present on the scaffold are considered key features for its bioactivity. rsc.orgresearchgate.net The derivatization of these functional groups is a promising avenue for enhancing its therapeutic potential. rsc.org Structure-activity relationship (SAR) studies on derivatives of the related compound magnolol have shown that the hydroxyl groups play a critical role in antifungal activity, providing a basis for similar explorations with Magnolignan C. nih.gov Further synthesis of Magnolignan C derivatives will be essential to fully elucidate its SAR and develop new agents with improved properties. rsc.org

Methodological Advancements in Magnolignan C Synthesis

While specific synthetic routes for a compound designated as "Magnolignan C" are not extensively detailed in recent literature, significant methodological progress has been achieved in the total synthesis of structurally related and complex magnolignans. A prime example of these advancements is the first total synthesis of bi-magnolignan, a lignan isolated from the leaves of Magnolia officinalis. nih.govrsc.org This achievement, along with strategies for other magnolignan analogues, showcases the evolution of synthetic approaches toward this class of natural products.

A retrosynthetic analysis of bi-magnolignan indicated that the dimeric structure could be formed via an oxidative coupling of a monomeric dibenzofuran precursor. rsc.org This monomer, in turn, was envisioned to be accessible through an intramolecular dehydration to form the furan ring of the dibenzofuran system. rsc.org The precursor for this cyclization was assembled using a Suzuki coupling reaction, a powerful cross-coupling method in modern organic synthesis. rsc.org

The forward synthesis commenced with the preparation of the two key fragments for the Suzuki coupling. rsc.org The synthesis of these fragments involved functional group interconversions of 1,2,4-trimethoxybenzene and 4-allylanisole. nih.govrsc.org The subsequent Suzuki coupling and intramolecular dehydration successfully yielded the dibenzofuran monomer. rsc.org The final and crucial step of the synthesis was an FeCl₃-catalyzed oxidative coupling, which dimerized the monomer to afford bi-magnolignan. nih.govrsc.org

The detailed steps and yields for the first total synthesis of bi-magnolignan are summarized in the table below.

Table 1: Key Steps in the Total Synthesis of Bi-magnolignan

| Step | Reaction | Reagents and Conditions | Yield (%) |

|---|---|---|---|

| 1 | Directed ortho-lithiation and borylation | s-BuLi, TMEDA, THF; then B(OMe)₃; then HCl (aq) | 63 |

| 2 | Methylation | n-BuLi, THF; then MeI | 99 |

| 3 | Bromination | NBS, AIBN, CCl₄ | 91 |

| 4 | Vinylation | Vinylmagnesium bromide, CuI, BIPY, THF | 83 |

| 5 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, H₂O | 84 |

| 6 | Demethylation | BBr₃, DCM | 89 |

| 7 | Intramolecular Dehydration | H₂SO₄, hydroquinone, AcOH | 55 |

These examples underscore the significant progress in synthetic methodologies, particularly in the application of powerful cross-coupling reactions and oxidative couplings, to access complex lignan structures like bi-magnolignan and its analogues.

Molecular and Cellular Mechanistic Elucidations of Magnolignan C

Identification and Characterization of Direct Molecular Targets

The biological effects of a compound are often initiated by its direct interaction with specific molecular targets within the cell. For Magnolignan C, research has identified interactions with certain receptors and enzymes, providing a foundation for understanding its mechanism of action.

Receptor Interaction Analyses

Studies have revealed that Magnolignan C directly interacts with cannabinoid (CB) receptors and the orphan G protein-coupled receptor 55 (GPR55). Specifically, Magnolignan C acts as an agonist for both CB1 and CB2 receptors, with a notable selectivity for the CB2 receptor. medchemexpress.comcaymanchem.com In contrast, it functions as an antagonist at the GPR55 receptor. medchemexpress.comcaymanchem.com

Binding affinity and functional potency are key parameters in characterizing these interactions. For the human CB1 receptor, Magnolignan C exhibits a binding affinity (Ki) of 2.26 µM and a half-maximal effective concentration (EC50) of 9.01 µM in forskolin-induced cAMP accumulation assays. caymanchem.com Its interaction with the human CB2 receptor is significantly more potent, with a Ki of 0.416 µM and an EC50 of 0.17 µM. medchemexpress.comcaymanchem.com The antagonistic activity of Magnolignan C at the GPR55 receptor has been quantified with a KB value of 13.3 µM in a β-arrestin translocation assay. nih.gov

| Receptor | Interaction Type | Binding Affinity (Ki) | Functional Potency (EC50/KB) | Assay System |

|---|---|---|---|---|

| Human Cannabinoid Receptor 1 (CB1) | Agonist | 2.26 µM | 9.01 µM | Forskolin-induced cAMP accumulation in CHO cells |

| Human Cannabinoid Receptor 2 (CB2) | Agonist | 0.416 µM | 0.17 µM | Forskolin-induced cAMP accumulation in CHO cells |

| G Protein-Coupled Receptor 55 (GPR55) | Antagonist | Not Reported | 13.3 µM | β-arrestin translocation assay |

Enzyme Inhibition Kinetic Studies (e.g., Tyrosinase)

Magnolignan C has been shown to influence the activity of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Research indicates that Magnolignan C reduces melanin production by decreasing the protein levels of tyrosinase. caymanchem.com This is achieved by inhibiting the maturation of the enzyme and increasing its rate of degradation. caymanchem.com While the inhibitory effect of Magnolignan C on tyrosinase is established, specific enzyme kinetic data such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) have not been detailed in the available scientific literature. However, studies on extracts from Magnolia officinalis, which contain related compounds, have demonstrated tyrosinase inhibition with IC50 values in the µg/mL range. nih.govresearchgate.net For instance, one study found that a Magnolia officinalis extract exhibited a tyrosinase inhibitory IC50 value of 61.9 µg/mL and acted as a reversible, mixed-type inhibitor. researchgate.net

| Enzyme | Effect of Magnolignan C | Reported Kinetic Data (Magnolignan C) | Related Compound/Extract Data |

|---|---|---|---|

| Tyrosinase | Inhibits maturation and increases degradation | IC50 and Ki values not reported in available literature | Magnolia officinalis extract IC50 = 61.9 µg/mL (mixed-type inhibition) |

Protein Binding Assays

The extent to which a compound binds to plasma proteins, such as human serum albumin (HSA), is a critical determinant of its pharmacokinetic profile and bioavailability. Despite the importance of this parameter, there is currently no publicly available scientific literature detailing the results of protein binding assays for Magnolignan C. Studies on the related compound, magnolol (B1675913), indicate that it is predominantly distributed in various tissues, but specific data on its plasma protein binding affinity is also limited. nih.gov

Modulation of Intracellular Signaling Cascades

Beyond its direct molecular targets, Magnolignan C's biological activity is also defined by its ability to modulate complex intracellular signaling networks that govern cellular processes such as growth, proliferation, and survival.

Crosstalk with PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell survival and proliferation. While direct studies on the effect of Magnolignan C on this pathway are not available in the current literature, extensive research on its parent compound, magnolol, has demonstrated significant inhibitory effects. Magnolol has been shown to attenuate the PI3K/Akt/mTOR signaling pathway in various cancer cell lines. nih.govnih.gov Given that Magnolignan C is a major metabolite of magnolol, it is plausible that it may also interact with components of this pathway. nih.gov The activation of cannabinoid receptors, which are direct targets of Magnolignan C, has been linked to the modulation of the PI3K/Akt pathway, suggesting a potential indirect mechanism by which Magnolignan C could influence this cascade. researchgate.net

Regulation of MAPK Signaling Components

The mitogen-activated protein kinase (MAPK) signaling pathway, which includes key components such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a pivotal role in cellular responses to a variety of stimuli. Similar to the PI3K/Akt/mTOR pathway, direct evidence of Magnolignan C's influence on the MAPK cascade is not yet present in the scientific literature. However, studies on magnolol have consistently shown its ability to suppress the activation of ERK, JNK, and p38 in various cellular models. nih.govdoaj.orgresearchgate.net This suggests that the biphenolic structure shared by magnolol and Magnolignan C may have the potential to interact with and regulate components of the MAPK pathway. Furthermore, the activation of cannabinoid receptors by other ligands has been shown to modulate MAPK signaling, providing another potential avenue through which Magnolignan C could exert its effects. mdpi.com

Inhibition of NF-κB Pathway Activation

Magnolol has been shown to exert significant inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. Research indicates that magnolol can suppress the activation of NF-κB in various cell types. In murine macrophages, magnolol inhibits the lipopolysaccharide (LPS)-induced expression of the iNOS gene by preventing the activation of NF-κB/Rel. nih.gov This inhibition is achieved by targeting the upstream p38 kinase pathway, which is crucial for NF-κB activation. nih.gov

In the context of cancer, constitutive activation of the NF-κB pathway is a known driver of tumor progression and resistance to therapy. Studies on colorectal cancer have demonstrated that magnolol treatment leads to a reduction in NF-κB reporter gene activity. nih.gov This suppression of NF-κB signaling is associated with the inactivation of Protein Kinase C delta (PKCδ), an upstream kinase that can activate the NF-κB pathway. nih.gov By inhibiting PKCδ/NF-κB signaling, magnolol disrupts the invasion capacity of colorectal cancer cells. nih.gov Furthermore, in multiple myeloma cells, magnolol has been reported to inhibit cell migration and induce apoptosis by suppressing the NF-κB pathway. nih.gov This body of evidence underscores that magnolol's ability to block NF-κB activation is a key mechanism behind its anti-inflammatory and anti-cancer effects.

Table 1: Summary of Magnolol's Effect on NF-κB Pathway

| Cell Type/Model | Stimulus | Key Findings | Reference |

| Murine Macrophages (RAW 264.7) | LPS | Inhibited NF-κB/Rel activation by blocking the p38 kinase pathway. | nih.gov |

| Colorectal Cancer Cells | - | Suppressed NF-κB reporter activity through PKCδ inactivation. | nih.gov |

| Multiple Myeloma Cells | - | Inhibited NF-κB pathway, leading to suppressed migration and induced apoptosis. | nih.gov |

| Human Lung Cancer Cells | EGF | Inhibited NF-κB transactivation activity by suppressing the ERKs/RSK2 pathway. | nih.gov |

Activation of Nrf2/HO-1 Axis

Magnolol has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling axis, a pivotal pathway in cellular defense against oxidative stress and inflammation. In RAW 264.7 macrophages stimulated with Porphyromonas gingivalis lipopolysaccharide (LPS), magnolol treatment resulted in a significant elevation of Nrf2 nuclear translocation and subsequent HO-1 expression and activity. nih.gov This activation of the Nrf2/HO-1 pathway was found to be dependent on the p38 MAPK pathway and the generation of reactive oxygen species (ROS). nih.gov

The induction of HO-1 by magnolol is directly linked to its anti-inflammatory properties. The suppression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines by magnolol was significantly reversed when HO-1 activity was blocked, confirming the central role of this axis in magnolol's mechanism of action. nih.gov Studies have also shown that magnolol can increase the expression of HO-1 in oral cancer cells. nih.gov The activation of the Nrf2/HO-1 pathway is a recognized protective mechanism in various pathologies, including ischemic brain injury, where it helps modulate inflammation. nih.govmedchemexpress.com Magnolol leverages this endogenous defense system to counteract inflammatory and oxidative insults.

Table 2: Research Findings on Magnolol and the Nrf2/HO-1 Axis

| Cell Type | Key Findings | Implication | Reference |

| RAW 264.7 Macrophages | Magnolol activated the Nrf2/HO-1 cascade via p38 MAPK and ROS. | Mediates anti-inflammatory effects against bacterial LPS. | nih.gov |

| Oral Cancer Cells (HSC-3) | Increased the expression of HO-1 protein. | Contributes to the compound's anti-cancer effects. | nih.gov |

Impact on Fundamental Cellular Processes

Regulation of Cell Cycle Progression

Magnolol influences cellular proliferation by directly intervening in the cell cycle machinery, primarily inducing cell cycle arrest. In gallbladder cancer cells, treatment with magnolol led to a concentration-dependent arrest at the G0/G1 phase of the cell cycle. researchgate.net This arrest was accompanied by a marked decrease in the expression levels of key G1 phase regulatory proteins, including Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and the phosphatase CDC25A. researchgate.net

Similar effects have been observed in other cancer types. In androgen-insensitive prostate cancer cells (DU145 and PC3), magnolol exposure altered cell cycle progression, reducing the proportion of cells entering the G2/M phase. nih.gov This was associated with the inhibited expression of cyclins A, B1, D1, and E, as well as CDK2 and CDK4. nih.gov Furthermore, in ovarian cancer cells, magnolol was shown to inhibit cell proliferation by inducing G1 and G2/M phase accumulation. nih.gov In prostate cancer, this cell cycle arrest is triggered via the activation of the p53/p21 pathway. nih.gov By halting the cell cycle, magnolol prevents cancer cells from proceeding through the necessary phases for division and proliferation.

Mechanisms of Apoptosis Induction

Magnolol is a potent inducer of apoptosis, or programmed cell death, in cancer cells through multiple sophisticated mechanisms. It can trigger both the extrinsic and intrinsic apoptotic pathways. In colorectal cancer, magnolol was found to induce apoptosis through both these pathways, which are critical for eliminating damaged or malignant cells. nih.govnih.gov

The intrinsic, or mitochondrial, pathway is a common target. In non-small cell lung cancer (NSCLC) cells, magnolol treatment decreased the mitochondrial membrane potential and triggered the release of pro-apoptotic proteins like Bax and cytochrome c from the mitochondria. nih.gov Interestingly, in this model, apoptosis proceeded via a caspase-independent pathway involving the nuclear translocation of apoptosis-inducing factor (AIF) and endonuclease G. nih.gov In other contexts, such as oral cancer and prostate cancer, magnolol-induced apoptosis is caspase-dependent. nih.govnih.gov It increases the expression and cleavage of executioner caspases like caspase-3 and subsequently, the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.govnih.gov The activation of MAPKs, specifically JNK1/2 and p38, has also been identified as a crucial upstream event for apoptosis induction in oral cancer cells. nih.gov

Influence on Cell Proliferation Dynamics

Magnolol demonstrates a significant ability to inhibit the proliferation of various cancer cells. This anti-proliferative effect is a direct consequence of its impact on cell cycle progression and apoptosis induction. In human oral cancer cell lines (HSC-3 and SCC-9), magnolol effectively inhibited cell viability and proliferation. nih.gov This inhibition was directly linked to the induction of apoptosis and cell cycle arrest in the sub-G1 phase. nih.gov

Table 3: Overview of Magnolol's Anti-Proliferative Effects

| Cell Line | Observed Effect | Associated Mechanism | Reference |

| Ovarian Cancer (TOV-112D) | Suppressed colony growth and proliferation. | Induction of cellular senescence via ERK1/2 inhibition. | nih.gov |

| Gallbladder Cancer (GBC-SD, SGC-996) | Significantly inhibited cell growth. | Induction of apoptosis and G0/G1 cell cycle arrest. | researchgate.net |

| Prostate Cancer (PC3, Du145) | Inhibited proliferation and viability. | Triggering cell cycle arrest and apoptosis. | nih.gov |

| Oral Cancer (HSC-3, SCC-9) | Inhibited cell viability and proliferation. | Induction of sub-G1 phase arrest and apoptosis. | nih.gov |

Inhibition of Cellular Migration and Invasion

A critical aspect of cancer malignancy is the ability of tumor cells to migrate and invade surrounding tissues, a process that magnolol has been shown to effectively inhibit. In human lung cancer cells, magnolol suppressed both cell migration in wound healing assays and cell invasion through Matrigel-coated chambers. nih.gov The underlying mechanism for this effect involves the targeting of the ERKs/RSK2 signaling pathway. nih.gov By inhibiting this pathway, magnolol downregulates the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes essential for degrading the extracellular matrix and facilitating invasion. nih.gov

Furthermore, the inhibition of the ERKs/RSK2 signaling cascade by magnolol also suppresses epithelial-to-mesenchymal transition (EMT), a key process for cancer cell metastasis, by modulating EMT marker proteins such as N-cadherin, E-cadherin, and Snail. nih.gov In colorectal cancer, the disruption of invasion capacity by magnolol has been linked to its inhibition of the PKC-δ/NF-κB signaling pathway. nih.gov These findings collectively establish that magnolol can counteract the metastatic potential of cancer cells by interfering with key signaling pathways that govern cell motility and invasion.

Modulation of Autophagy Pathways

Magnolignan C, also known as Magnolin, has been identified as a modulator of autophagy, a cellular process critical for the degradation and recycling of cellular components. Research indicates that Magnolignan C can induce autophagy, which is a key mechanism in its potential anti-cancer effects, particularly in human colorectal cancer (CRC). nih.govnih.gov

The induction of autophagy by Magnolignan C is characterized by distinct molecular changes. In CRC cell lines, treatment with Magnolignan C leads to a significant, dose-dependent increase in the expression of Microtubule-associated protein 1A/1B-light chain 3B-II (LC-3B-II). nih.gov LC-3B-II is a well-established marker for autophagosome formation. Concurrently, Magnolignan C treatment causes a marked decrease in the protein levels of p62/SQSTM1. nih.gov The p62 protein acts as an autophagy adaptor that binds to ubiquitinated proteins and is itself degraded during the autophagic process; therefore, its reduction is indicative of an active autophagy flux. nih.gov

Mechanistically, the pro-autophagic effects of Magnolignan C in colorectal cancer have been linked to the downregulation of the Leukemia Inhibitory Factor (LIF)/Signal Transducer and Activator of Transcription 3 (Stat3)/Myeloid Cell Leukemia-1 (Mcl-1) signaling pathway. nih.govnih.gov Studies have demonstrated that Magnolignan C suppresses the transcriptional levels of LIF. This inhibition subsequently decreases the phosphorylation of Stat3, which in turn represses the transcriptional expression of the anti-apoptotic protein Mcl-1. nih.gov This cascade of events is crucial for initiating the autophagic process and inducing cell cycle arrest in cancer cells. nih.govnih.gov The relationship between Magnolignan C-induced autophagy and cell cycle arrest is further supported by findings that inhibiting autophagy, either through pharmacological inhibitors like 3-methyladenine (B1666300) (3-MA) or by silencing the LC-3B gene, significantly reverses the cell cycle arrest caused by Magnolignan C. nih.govnih.gov

Table 1: Effect of Magnolignan C on Key Autophagy Markers in Colorectal Cancer Cells

| Marker | Observed Effect | Significance | Reference |

| LC-3B-II | Significantly increased expression | Indicates increased autophagosome formation | nih.gov |

| p62/SQSTM1 | Markedly decreased expression | Suggests enhanced autophagic flux and degradation | nih.gov |

Effects on Angiogenesis-Related Pathways

A review of the current scientific literature reveals a lack of specific research detailing the effects of the compound Magnolignan C on angiogenesis-related pathways. While related lignans (B1203133) from Magnolia officinalis, such as Magnolol, have been studied for their anti-angiogenic properties, this specific line of inquiry has not been extensively documented for Magnolignan C itself. Therefore, a detailed mechanistic elucidation of Magnolignan C's role in angiogenesis cannot be provided at this time.

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “Magnolignan C” that adheres to the specific, detailed outline you have provided.

The existing research on Magnolignan C (CAS No: 93697-42-8) is exceedingly limited. biosynth.comchemfaces.com While it is identified as a distinct lignan (B3055560) compound found in Magnolia species, there is a significant lack of published in vitro studies investigating its specific anticancer activities. biosynth.comchemfaces.com Consequently, there is no available data to populate the requested sections on its mechanistic pathways, including:

Programmed Cell Death Induction

Cell Cycle Checkpoint Regulation

Anti-Proliferative Actions

Anti-Metastatic and Anti-Invasive Mechanisms

Angiogenesis Suppression

Modulation of Tumor Suppressor and Oncogene Expression

The scientific literature is rich with research on other related lignans from the Magnolia family, such as Magnolol , Honokiol (B1673403) , and Magnolin . mdpi.commdpi.comnih.gov These compounds have been extensively studied for their anticancer properties, and a wealth of data exists for the very categories you outlined. For example, Magnolol has been shown to induce apoptosis, inhibit proliferation, and suppress angiogenesis in various cancer cell lines. mdpi.comnih.gov Similarly, Magnolin has demonstrated antiproliferative and anti-metastatic effects. mdpi.com

However, as these are chemically distinct compounds from Magnolignan C, it would be scientifically inaccurate to attribute their biological activities to Magnolignan C.

Investigation of Specific Biological Activities of Magnolignan C in in Vitro Systems

Detailed Examination of Anti-Inflammatory Mechanisms

The anti-inflammatory properties of Magnolia lignans (B1203133) have been demonstrated through their ability to modulate key components of the inflammatory cascade, including cytokine production, enzyme activity, and intracellular signaling pathways.

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

Lignans derived from Magnolia species have shown a marked ability to reduce the production of key pro-inflammatory cytokines in vitro. In studies using lipopolysaccharide (LPS) to induce an inflammatory response in cell cultures, these compounds consistently mitigate the release of cytokines that drive inflammation.

Magnolol (B1675913), for instance, has been observed to significantly decrease the gene expression and protein release of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov In mouse models of colitis, magnolol treatment also led to a concentration-dependent reduction in TNF-α, Interleukin-6 (IL-6), and IL-1β. nih.gov Similarly, 4-methoxyhonokiol, another related neolignan, was found to inhibit the production of these critical inflammatory mediators. nih.gov The capacity to suppress these cytokines is a crucial aspect of their anti-inflammatory profile, as TNF-α, IL-6, and IL-1β are central to initiating and amplifying inflammatory responses. nih.govnih.gov

Inhibition of Inflammatory Enzyme Activities (e.g., COX-2, iNOS, Elastase)

A primary mechanism for the anti-inflammatory effects of Magnolia lignans is the inhibition of enzymes that synthesize inflammatory mediators. Research has focused on cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are upregulated during inflammation and contribute to its pathology.

Studies on 4-methoxyhonokiol demonstrated that it significantly inhibits the protein and mRNA expression of both iNOS and COX-2 in LPS-stimulated murine macrophages. nih.gov This inhibition directly reduces the production of nitric oxide (NO) and prostaglandins, potent inflammatory molecules. Likewise, magnolol has been shown to inhibit NO production in a dose-dependent manner. nih.gov Further research into neolignans like honokiol (B1673403) and magnolol revealed strong inhibitory activity against COX-2. nih.gov This targeted suppression of key inflammatory enzymes underscores the therapeutic potential of these compounds in managing inflammatory conditions. nih.gov

| Compound | Enzyme Target | Effect | Cell Model | Reference |

|---|---|---|---|---|

| 4-Methoxyhonokiol | iNOS & COX-2 | Inhibited protein and mRNA expression | RAW 264.7 Macrophages | nih.gov |

| Magnolol | iNOS (inferred via NO) | Significantly inhibited NO production | U937 Cells | nih.gov |

Regulation of Inflammatory Signaling Transduction

The anti-inflammatory actions of Magnolia lignans are rooted in their ability to modulate critical intracellular signaling pathways that control the expression of pro-inflammatory genes. The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Magnolol has been shown to inhibit the phosphorylation of key components in both pathways. nih.gov Specifically, it down-regulates the phosphorylation of JNK and p38, which are part of the MAPK cascade, while also inhibiting the phosphorylation of IκBα and p65, which are crucial for NF-κB activation. nih.gov By preventing the activation of these pathways, magnolol effectively blocks the nuclear translocation of transcription factors like NF-κB, which are necessary to initiate the transcription of genes for pro-inflammatory cytokines and enzymes like iNOS and COX-2. nih.govnih.gov Studies on magnoflorine, a related alkaloid, also confirm that suppression of the MAPK and NF-κB signaling pathways is a key mechanism for its anti-inflammatory effects. nih.gov

Modulation of Immune Cell Phenotypes (e.g., Macrophage Polarization)

Macrophages, key cells of the innate immune system, exhibit remarkable plasticity and can be polarized into different functional phenotypes. youtube.com The two major phenotypes are the pro-inflammatory M1 macrophages, which are activated by stimuli like LPS and interferon-gamma, and the anti-inflammatory M2 macrophages, which are involved in resolving inflammation and promoting tissue repair. capes.gov.brnih.govyoutube.com

An imbalance in M1/M2 polarization is associated with various inflammatory diseases. nih.gov The ability of a compound to shift the balance from a dominant M1 phenotype towards an M2 phenotype is a sophisticated anti-inflammatory mechanism. While direct studies on Magnolignan C are unavailable, the regulation of inflammatory pathways like NF-κB and MAPK by related lignans suggests a potential role in modulating macrophage activation. nih.govnih.gov By suppressing the signals that drive M1 polarization, these compounds could theoretically favor a less inflammatory, or even a pro-resolving, M2 phenotype. This modulation of immune cell function represents a promising area for therapeutic intervention in chronic inflammatory conditions.

In-depth Characterization of Antioxidant Mechanisms

In addition to their anti-inflammatory effects, lignans and extracts from Magnolia demonstrate significant antioxidant properties, primarily through the direct neutralization of harmful free radicals.

Direct Free Radical Scavenging Capabilities

The ability to scavenge free radicals is a critical mechanism for mitigating oxidative stress, which is closely linked to inflammation and cellular damage. The antioxidant capacity of Magnolia extracts has been evaluated using standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov

These assays rely on the principle that an antioxidant compound can donate a hydrogen atom to the stable DPPH or ABTS radical, thus neutralizing it and causing a measurable change in color. nih.govmdpi.com Extracts from Magnolia officinalis have demonstrated strong, dose-dependent scavenging activity in both DPPH and ABTS assays, indicating a potent ability to neutralize free radicals. researchgate.net This activity is often attributed to the high content of phenolic compounds, like lignans, within the extracts. nih.gov

| Assay | Principle | Relevance | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. | Evaluates the capacity to neutralize free radicals. | mdpi.comresearchgate.net |

| ABTS Radical Scavenging | Measures hydrogen-donating and chain-breaking antioxidant activity against the ABTS radical cation. | Assesses scavenging of aqueous and lipid-phase radicals. | nih.govnih.gov |

Upregulation of Endogenous Antioxidant Defense Systems (e.g., SOD, CAT, GPx, GSH)

The role of Magnolignan C in directly upregulating the body's primary endogenous antioxidant enzymes—superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx)—has not been extensively detailed in existing scientific literature. While neolignans as a class, particularly those isolated from Magnolia species, are recognized for their antioxidant properties, specific mechanistic studies on Magnolignan C's interaction with these enzymatic systems are limited. frontiersin.org Some database entries create a theoretical link between Magnolignan C and mitochondrial superoxide dismutase 2 (SOD2), however, experimental validation of this link is not provided.

Interestingly, some research presents a conflicting perspective depending on the cellular context. For instance, one encyclopedic reference on traditional Chinese medicines indicates that Magnolignan C, in the context of its cytotoxic effects against certain cell lines, may be associated with a decrease in cellular glutathione (GSH) content. This suggests that its effect on endogenous antioxidant systems could be complex and dependent on the specific biological conditions being investigated. Further research is required to clarify whether Magnolignan C acts as a direct antioxidant and free radical scavenger or if it modulates the expression and activity of the core antioxidant defense enzymes.

Protection against Oxidative Stress-Induced Cellular Damage

Magnolignan C has demonstrated a capacity to protect cells from damage induced by oxidative stress. Oxidative stress, characterized by an overabundance of reactive oxygen species (ROS), can lead to cellular injury and is implicated in a variety of pathological conditions. Research shows that compounds within Magnolia extracts can confer neuronal protection against cellular damage induced by agents like hydrogen peroxide (H₂O₂). researchgate.net

The protective effects of neolignans are often attributed to their ability to inhibit the activity of damaging hydroxylated molecules and attenuate peroxidative damage. researchgate.net This cytoprotective action is a key component of the compound's potential therapeutic benefits. Studies on related neolignans have shown they can decrease oxidative stress in neuronal cell models such as SH-SY5Y. koreascience.kr

Table 1: Research Findings on the Protective Effects of Magnolignan C and Related Compounds Against Oxidative Stress

| Compound/Extract | Cell Model | Stress Inducer | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Neolignans | Neuronal Cells | H₂O₂ | Attenuated peroxidative damage and protected against cellular damage. | researchgate.net |

| Obovatol (related neolignan) | SH-SY5Y Cells | Glial Conditioned Medium | Decreased oxidative stress. | koreascience.kr |

| Magnolia Extracts | PC12 Nerve Cells | Oxidative Stress | Displayed positive abilities to protect cells from injury. | bjmu.edu.cn |

Exploration of Neuroprotective Mechanisms

Attenuation of Neurotoxicity (e.g., Aβ toxicity)

The neurotoxicity of protein aggregates, such as amyloid-beta (Aβ) plaques in Alzheimer's disease, is a major driver of neurodegeneration. nih.gov While Magnolignan C has been investigated for its neuroprotective potential, its direct impact on Aβ toxicity shows a nuanced profile. A comprehensive screening of 82 compounds from Magnolia officinalis found that Magnolignan C did not exhibit significant inhibitory activity against key enzymes involved in Aβ production, namely beta-site APP-cleaving enzyme 1 (BACE1) and acetylcholinesterase (AChE). nih.gov

However, research into other forms of amyloidogenesis reveals a potential mechanism for neuroprotection. A study on the inhibition of transthyretin (TTR) amyloid fibril formation identified Magnolignan C as a moderately effective inhibitor. jst.go.jp TTR amyloidosis is responsible for conditions like familial amyloid polyneuropathy. core.ac.uknih.gov The ability of a compound to stabilize the native structure of a protein and prevent its misfolding and aggregation into amyloid fibrils is a key therapeutic strategy. core.ac.uknih.gov Magnolignan C was shown to inhibit the formation of V30M-TTR amyloid fibrils by 13% at a concentration of 80 µM. jst.go.jp Although TTR is distinct from Aβ, this finding highlights a potential anti-amyloidogenic activity for Magnolignan C that could be relevant across different neurodegenerative diseases characterized by protein aggregation.

Table 2: In Vitro Activity of Magnolignan C on Amyloidogenesis

| Target | Assay | Concentration | Result | Reference(s) |

|---|---|---|---|---|

| Transthyretin (V30M-TTR) | Amyloid Fibril Formation | 80 µM | 13% Inhibition | jst.go.jp |

| BACE1, AChE | Enzymatic Inhibition | Not specified | No significant inhibition | nih.gov |

Mitigation of Neuroinflammation

Neuroinflammation, often mediated by activated microglia, is a critical component in the pathology of many neurodegenerative diseases. nih.govmdpi.com Activated microglia release a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can be toxic to neurons. nih.gov

Magnolignan C is implicated in the mitigation of neuroinflammatory processes. Lignans isolated from Magnolia species have been shown to be potent inhibitors of NO production in lipopolysaccharide (LPS)-activated microglia, a common in vitro model for neuroinflammation. nih.gov The underlying mechanism for this anti-inflammatory effect often involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govijpsonline.comnih.gov NF-κB is a key transcription factor that, upon activation, moves to the nucleus and promotes the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE₂, respectively. nih.govnih.govijpsonline.com By inhibiting the degradation of I-κBα (the inhibitor of NF-κB) and preventing the nuclear translocation of NF-κB, these compounds can effectively turn down the inflammatory response in microglia. nih.gov Some sources directly list Magnolignan C as an anti-inflammatory agent that inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. epdf.pub

Modulation of Neural Signaling and Neurotransmitter Systems

Currently, there is a lack of direct scientific evidence from in vitro studies specifically detailing the effects of Magnolignan C on the modulation of neural signaling pathways and neurotransmitter systems.

Research on related compounds from Magnolia bark, such as magnolol and honokiol, has shown effects on various neurotransmitter systems. For example, these compounds have been observed to increase the release of acetylcholine (B1216132) in the hippocampus and suppress the release of serotonin (B10506) (5-HT) in the frontal cortex. epdf.pub However, a broad screening study found that Magnolignan C itself did not inhibit acetylcholinesterase, the enzyme that breaks down acetylcholine. nih.gov Given the absence of direct research, the specific role of Magnolignan C in modulating cholinergic, GABAergic, glutamatergic, or other neurotransmitter systems remains an area for future investigation.

Protection of Neuronal Viability

Magnolignan C is associated with the protection of neuronal cells, a key aspect of its neuroprotective potential. Studies involving extracts that contain Magnolignan C have demonstrated protective effects on neuronal viability in various models of neurotoxicity. frontiersin.orgresearchgate.net For instance, an extract containing Magnolignan C was found to significantly protect PC12 cells, a cell line commonly used in neuroscience research, from toxicity induced by rotenone, a neurotoxin used to model Parkinson's disease. researchgate.net

The mechanism of this protection is often linked to the anti-inflammatory and antioxidant activities of the constituent compounds. frontiersin.orgresearchgate.net By reducing oxidative stress and suppressing the release of toxic inflammatory mediators from glial cells, neolignans can create a more favorable environment for neuronal survival. frontiersin.orgkoreascience.kr Furthermore, the anti-apoptotic (anti-cell death) effects of neolignans, which involve the regulation of proteins like Bax and caspase-3, also contribute significantly to maintaining neuronal viability in the face of neurotoxic insults. frontiersin.org

Investigation of Other Mechanistic Activities

The therapeutic potential of Magnolignan C and its related compounds extends to various mechanistic activities, notably in the realms of antiviral and enzyme-inhibiting actions. This section delves into the specific in vitro investigations that have elucidated the mechanisms behind these biological effects.

Antiviral Mechanisms

While direct studies on the antiviral mechanisms of Magnolignan C (identified as 5,5'-dipropyl-biphenyl-2,2'-diol or tetrahydromagnolol) are limited, extensive research on the structurally similar and co-occurring lignans from Magnolia officinalis, namely magnolol and honokiol, provides significant insights into the potential antiviral pathways. The shared biphenolic core structure suggests that their mechanisms of action may be comparable.

Research has demonstrated that magnolol and honokiol possess broad-spectrum antiviral properties, acting on various stages of the viral life cycle and modulating the host's immune response. researchgate.netmdpi.commdpi.com

Modulation of Host Antiviral Immune Response: A primary antiviral mechanism of these related lignans is the enhancement of the host's innate immune system. In studies involving grass carp (B13450389) reovirus (GCRV), both magnolol and honokiol were found to facilitate the expression of innate immune-related genes. researchgate.net This strengthens the innate immune signaling responses to combat viral infections. Specifically, magnolol has been shown to induce the activation of Interferon-I (IFN-I) by increasing the transcription of IRF7. researchgate.net Honokiol, on the other hand, enhances the host's antiviral response through the activation of the NF-κB pathway. researchgate.net Further studies on porcine reproductive and respiratory syndrome virus (PRRSV) revealed that magnolol enhances the expression of key cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α), thereby reinforcing the host cell's ability to mount an effective antiviral defense. nih.govresearchgate.net

Inhibition of Viral Replication and Attachment: Beyond immune modulation, these lignans can directly interfere with the viral life cycle. Studies on PRRSV have shown that magnolol impedes multiple stages of the virus's life cycle, including viral attachment and replication. nih.govresearchgate.net Similarly, honokiol has been found to inhibit the replication of SARS-CoV-2 in various cell types, suggesting it acts at a stage after the virus has entered the cell by triggering cellular processes that impede replication. asm.org It has also been reported to inhibit other coronaviruses like MERS-CoV and SARS-CoV. asm.org

Activity Against a Range of Viruses: The antiviral effects of these related lignans have been documented against a variety of viruses. Honokiol has demonstrated weak activity against Human Immunodeficiency Virus (HIV-1) in human lymphocytes, with a median effective concentration (EC₅₀) of 3.3 µM. nih.gov Both honokiol and magnolol have shown significant antiviral effects against human norovirus surrogates, murine norovirus (MNV) and feline calicivirus (FCV). nih.gov

The following table summarizes the observed antiviral activities and mechanisms of lignans closely related to Magnolignan C.

| Compound | Virus | Cell Line | Observed Antiviral Mechanism/Effect | EC₅₀/IC₅₀ | Reference |

| Honokiol | HIV-1 | Human PBM cells | Antiviral activity | 3.3 µM | nih.gov |

| Magnolol | HIV-1 | Human PBM cells | Antiviral activity | 69.3 µM | nih.gov |

| Magnolol | Grass Carp Reovirus (GCRV) | Ctenopharyngodon idella kidney (CIK) cells | Enhanced innate immune response, IFN-I activation | Not specified | researchgate.net |

| Honokiol | Grass Carp Reovirus (GCRV) | Ctenopharyngodon idella kidney (CIK) cells | Enhanced innate immune response via NF-κB pathway | Not specified | researchgate.net |

| Magnolol | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Marc-145 cells | Inhibition of viral attachment and replication, enhanced cytokine expression | Not specified | nih.govresearchgate.net |

| Honokiol | SARS-CoV-2, MERS-CoV, SARS-CoV | Various | Inhibition of viral replication post-entry | Not specified | asm.org |

| Magnolol & Honokiol | Murine Norovirus (MNV), Feline Calicivirus (FCV) | RAW 264.7 cells | Antiviral activity, increased glutathione levels | Not specified | nih.gov |

Tyrosinase Inhibition Mechanisms

Magnolignan C, also known as Magnolignan® or 5,5'-dipropyl-biphenyl-2,2'-diol, has been identified as an inhibitor of melanin (B1238610) synthesis. researchgate.net Its primary mechanism of action against tyrosinase, the key enzyme in melanogenesis, is distinct from many other inhibitors.

Inhibition of Tyrosinase Maturation: The principal mechanism by which Magnolignan C inhibits melanogenesis is by interfering with the maturation of the tyrosinase enzyme. researchgate.net Tyrosinase undergoes essential post-translational modifications, including glycosylation, within the endoplasmic reticulum and Golgi apparatus to become a fully functional, mature enzyme. By inhibiting this maturation process, Magnolignan C effectively reduces the amount of active tyrosinase available for melanin synthesis, leading to a decrease in pigmentation. researchgate.net This mechanism of down-regulating enzyme activity is a key strategy for controlling hyperpigmentation. researchgate.net

While specific kinetic data such as IC₅₀ values for the direct inhibition of tyrosinase activity by Magnolignan C are not extensively detailed in the available literature, studies on formulations containing it confirm its efficacy. A formulation with 0.5% Magnolignan® was effective in treating UVB-induced hyperpigmentation. researchgate.net

The inhibitory effects of the related compounds, magnolol and honokiol, on tyrosinase have also been investigated, providing further context. A combination of magnolol and honokiol has been shown to inhibit tyrosinase activity spectrophotometrically. drirenaeris.com The general mechanism for many phenolic compounds as tyrosinase inhibitors involves competitive or non-competitive binding to the enzyme's active site, often through chelation of the copper ions essential for catalytic activity. nih.gov

The table below presents findings on the tyrosinase inhibitory activity of Magnolignan C and related compounds.

| Compound/Formulation | Enzyme Source | Substrate | Inhibition Mechanism/Effect | IC₅₀ | Reference |

| Magnolignan® (5,5'-dipropyl-biphenyl-2,2'-diol) | Human | Not specified | Inhibits maturation of tyrosinase | Not specified | researchgate.net |

| Magnolol and Honokiol Combination (MaHo powder) | Mushroom Tyrosinase | L-DOPA | Inhibited enzyme activity up to 46% at 0.027mg/290µl | Not specified | drirenaeris.com |

| Magnolol and Honokiol in delivery system | Mushroom Tyrosinase | L-DOPA | Inhibited enzyme activity up to 75% at 0.00086mg/290µl | Not specified | drirenaeris.com |

| 2-hydroxytyrosol (for comparison) | Mushroom Tyrosinase | L-DOPA | Dose-dependent inhibition | 13.0 µmol/L | nih.gov |

| Kojic Acid (for comparison) | Mushroom Tyrosinase | L-DOPA | Dose-dependent inhibition | 14.8 µmol/L | nih.gov |

Advanced Analytical and Methodological Approaches in Magnolignan C Research

High-Resolution Spectroscopic Characterization

The precise structural elucidation of Magnolignan C relies on a combination of high-resolution spectroscopic techniques. The structures of its stereoisomers, (R)-Magnolignan C and (S)-Magnolignan C, have been determined through comprehensive analysis of spectroscopic data researchgate.net.

Methodologies employed for the characterization of lignans (B1203133) like Magnolignan C include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for establishing the carbon-hydrogen framework and connectivity within the molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to assign proton and carbon signals and determine the bonding arrangement biocrick.com.

Mass Spectrometry (MS): High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition and molecular formula (C₁₈H₂₀O₄ for Magnolignan C) tmrjournals.comresearcher.life. Tandem MS (MS/MS) is used to fragment the molecule, yielding data that helps to identify its structural components nih.gov.

Circular Dichroism (CD): This technique is essential for determining the stereochemistry of chiral molecules like Magnolignan C, allowing for the differentiation between its enantiomers researchgate.net.

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods provide information about the functional groups present in the molecule and its electronic transitions, respectively, further confirming its identity biocrick.com.

Advanced Chromatographic Separation and Quantification Techniques

To isolate, identify, and quantify Magnolignan C from complex botanical extracts, researchers utilize advanced chromatographic methods known for their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with detectors like a photodiode array (PDA) is a standard method for analyzing extracts from Magnolia bark. This technique has been used to quantify major marker compounds and can distinguish between different Magnolia species by identifying specific components biocrick.comgoogle.comgoogleapis.com.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): For more complex analyses, UHPLC, which uses smaller particle-size columns for higher resolution and speed, is coupled with high-resolution mass spectrometers like the LTQ-Orbitrap. This powerful combination allows for the rapid and accurate identification of numerous chemical constituents, including Magnolignan C, in traditional medicine formulations and plasma samples after administration nih.gov.

The table below summarizes studies that have utilized these techniques to identify Magnolignan C.

| Technique | Matrix | Study Focus | Reference(s) |

| UHPLC-LTQ-Orbitrap-MS/MS | Traditional Chinese Medicine Granules | Identification of chemical constituents and absorbed components in plasma. | nih.gov |

| RP-HPLC | Magnolia Stem Bark Extract | Analysis and quantification of active marker compounds in botanical extracts. | google.comgoogleapis.com |

In Silico Approaches for Mechanism Prediction and Target Identification

Computational, or in silico, methods are increasingly used to predict the biological activities and mechanisms of action of natural products like Magnolignan C. These approaches can screen for potential protein targets and elucidate interaction dynamics at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Magnolignan C, this method has been used as part of larger virtual screening efforts to identify potential drug leads from natural product libraries.

In a study exploring natural inhibitors for the SARS-CoV-2 main protease (Mpro), Magnolignan C was identified as a potentially active compound through molecular docking simulations nih.gov.

Another study investigating compounds from Magnolia officinalis for activity against Alzheimer's disease included Magnolignan C in its initial screening, although the detailed docking and dynamic simulations focused on honokiol (B1673403) as the primary lead candidate mdpi.comnih.gov.

Research on the herb pair Pinellia ternata-Magnolia officinalis for liver cancer treatment used molecular docking to validate the binding affinity of active components, including Magnolignan C, to core therapeutic targets tmrjournals.com.

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time, offering a more dynamic view of protein-ligand interactions than static docking. While MD simulations have been performed on other lignans from Magnolia like honokiol mdpi.comnih.gov and on compounds identified alongside Magnolignan C in network pharmacology studies tmrjournals.com, specific MD simulation studies focusing solely on the interaction of Magnolignan C with its potential targets were not found in the reviewed literature.

Network pharmacology is a systems-biology approach that investigates the complex interactions between drug components, their multiple protein targets, and disease-related pathways. This method is particularly well-suited for analyzing the mechanisms of traditional medicines containing numerous active compounds. Magnolignan C has been identified as a key chemical constituent in several network pharmacology studies.

Ulcerative Colitis: A study on the traditional Chinese medicine "JiuLiWan" identified Magnolignan C as one of 107 main components from the formula's constituent herbs, including Magnolia officinalis. The network analysis aimed to uncover the multi-target, multi-pathway mechanism of the formula in treating ulcerative colitis nih.gov.

Liver Cancer: Magnolignan C was included as an active component of Magnolia officinalis in a network pharmacology and molecular docking study investigating the mechanism of the Pinellia ternata-Magnolia officinalis herb pair against liver cancer tmrjournals.com.

Fever in Children: In an analysis of the "Xiaoer Chiqiao Qingre Granules," Magnolignan C was identified as one of eight main absorbed components in plasma. The study predicted that these compounds might act through pathways like the tumor necrosis factor (TNF) and PI3K-Akt signaling pathways to exert their therapeutic effects nih.gov.

Development of Novel In Vitro Experimental Models for Mechanistic Studies

In vitro experimental models are crucial for validating the predictions made by in silico studies and for exploring the cellular and molecular mechanisms of Magnolignan C. A key area of investigation for related Magnolia compounds is their anti-inflammatory activity.

One study notes that the anti-inflammatory action of a biphenolic component from Magnolia obovata is linked to the potent inhibition of inducible nitric oxide synthase (iNOS) induction and the activation of Nuclear Factor-kappa B (NF-κB) researchgate.net. Other sources confirm that Magnolignan C is believed to modulate inflammatory pathways like NF-κB molnova.com. A common in vitro model used to study such effects is the use of lipopolysaccharide (LPS)-activated macrophages, which simulate an inflammatory response researchgate.net. While these mechanisms are proposed for Magnolignan C and related compounds, further specific experimental validation on purified Magnolignan C is required.

Future Directions and Translational Perspectives in Magnolignan C Research

Identification of Novel Biological Functions and Their Mechanisms

The primary biological function attributed to Magnolignan C is the downregulation of melanin (B1238610) synthesis. researchgate.net Its mechanism of action involves inhibiting the maturation of tyrosinase, a critical copper-containing enzyme responsible for catalyzing key steps in melanogenesis. researchgate.netnih.govplos.org By disrupting this pathway, Magnolignan C effectively acts as a pigment-lightening agent. researchgate.net

Future research must extend beyond this known function to explore other potential biological activities. Lignans (B1203133) and related polyphenolic structures are known to possess a wide array of biological properties, including antioxidant and antimicrobial activities. researchgate.net Investigating whether Magnolignan C exhibits such effects is a logical next step. For instance, studies on the metabolism of similar dihydroxybiphenyl structures by microbial pathways reveal that they can be transformed into other bioactive molecules, such as hydroxybenzoic acid derivatives, suggesting potential for biodegradation and the formation of active metabolites. nih.gov

Further mechanistic studies should aim to elucidate the precise molecular interactions governing its known functions and any newly discovered activities. This includes identifying specific binding sites on target enzymes and understanding how the compound influences cellular signaling cascades. nih.govelsevierpure.comsemanticscholar.org Exploring its effects on gene expression related to melanogenesis and other cellular processes will provide a more comprehensive understanding of its biological role.

Investigation of Synergistic Molecular Interactions with Other Bioactive Compounds

The therapeutic or cosmetic efficacy of a bioactive compound can often be enhanced through synergistic interactions with other molecules. nih.gov Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov This can result from various mechanisms, including complementary modes of action, improved bioavailability, or the inhibition of metabolic degradation. nih.govgenesispub.org

Currently, there is a lack of specific research on the synergistic interactions of Magnolignan C. However, the potential for such interactions is high based on its chemical class. Polyphenolic compounds are known to act synergistically with other antioxidants by regenerating them, thereby maximizing the capacity to neutralize free radicals. nih.gov Studies on complex plant extracts have consistently shown that the combination of different bioactive molecules, such as tocols and phenolics, can lead to potent synergistic effects against cancer cell lines. mdpi.com

Future research should systematically investigate the effects of combining Magnolignan C with other bioactive compounds. For its established skin-lightening properties, combining it with other depigmenting agents that operate through different mechanisms—such as antioxidants (e.g., Vitamin C), inhibitors of melanosome transfer (e.g., niacinamide), or direct tyrosinase inhibitors (e.g., kojic acid)—could lead to a more potent and multifaceted approach to managing hyperpigmentation. The investigation of these combinations would be a critical step in translational research for developing advanced cosmeceutical formulations.

| Bioactive Compound | Compound Class | Potential Synergistic Mechanism | Target Application |

|---|---|---|---|

| Kojic Acid | Fungal Metabolite | Complementary inhibition of tyrosinase activity through a different binding mechanism. nih.govmdpi.com | Hyperpigmentation/Skin Lightening |

| Ascorbic Acid (Vitamin C) | Vitamin/Antioxidant | Reduces oxidized melanin and regenerates other antioxidants, complementing Magnolignan C's inhibition of melanin synthesis. | Skin Lightening & Anti-aging |

| Niacinamide (Vitamin B3) | Vitamin | Inhibits the transfer of melanosomes from melanocytes to keratinocytes, a different step in the pigmentation process. | Hyperpigmentation/Skin Lightening |

| Resveratrol | Polyphenol | Provides antioxidant effects and may inhibit tyrosinase through a separate mechanism, offering a multi-target approach. | Skin Lightening & Anti-aging |

Innovative Methodologies for Deeper Mechanistic Understanding

Advancing the understanding of Magnolignan C requires the application of innovative research methodologies that can probe its function at a molecular level.

Computational and In-Silico Methods: Molecular docking and pharmacophore modeling are powerful computational tools for predicting and analyzing the interaction between a ligand like Magnolignan C and its protein targets, such as tyrosinase. plos.orgmdpi.com These methods can reveal key binding interactions and help explain the compound's inhibitory mechanism. nih.govmdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate structural features with biological activity, guiding the design of more potent analogs. researchgate.net

Advanced Analytical and Screening Techniques: The isolation and study of compounds from natural sources can be optimized using modern extraction technologies like ultrasound- and microwave-assisted extraction. mdpi.com For investigating complex mixtures or identifying synergistic partners, a technique known as synergy-directed fractionation can be invaluable. nih.gov This approach combines chromatographic separation with bioactivity testing to systematically identify compounds that work together. nih.gov

Novel Delivery and Formulation Technologies: Research into advanced delivery systems, such as lignin-based nanoparticles or hydrogels, can improve the solubility, stability, and bioavailability of Magnolignan C. researchgate.netmdpi.com These technologies not only have translational potential for product formulation but can also serve as research tools to study controlled release and targeted delivery, offering deeper insights into the compound's action over time. mdpi.com

Exploration of Structure-Activity Relationships for Enhanced Bioactivity

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug discovery and development. For Magnolignan C, SAR studies are crucial for optimizing its bioactivity as a skin-lightening agent and potentially for other functions.

Initial research has already highlighted the structural advantages of Magnolignan C. SAR studies of biphenol compounds have suggested that the 2,2′-dihydroxy-5,5′-dipropyl-biphenyl structure of Magnolignan C confers a greater pigment-lightening effect than its well-known structural relatives, magnolol (B1675913) and honokiol (B1673403), which are also isolated from Magnolia species. researchgate.net

Future SAR studies should focus on systematically modifying the Magnolignan C scaffold to identify key pharmacophoric features. Key areas for exploration include:

Hydroxyl Groups: The number and position of hydroxyl groups on the biphenyl (B1667301) rings are critical for activity. Studies on other biphenyl tyrosinase inhibitors show that specific hydroxylation patterns are essential for binding to the enzyme's active site. nih.gov

Alkyl Substituents: The nature and position of the propyl groups likely influence properties such as lipophilicity, which affects cell membrane permeability and interaction with hydrophobic pockets in the target enzyme.

Biphenyl Core: The biphenyl structure itself is a recognized scaffold for tyrosinase inhibitors. plos.orgexlibrisgroup.com Modifications to the linkage between the two phenyl rings could alter the molecule's conformation and, consequently, its binding affinity.

By synthesizing and testing a series of analogs, researchers can build a detailed SAR model. This knowledge will enable the rational design of novel derivatives with enhanced potency and selectivity.

| Compound | Core Structure | Key Substituents | Reported Relative Bioactivity (Pigment Lightening) |

|---|---|---|---|

| Magnolignan C (2,2′-dihydroxy-5,5′-dipropyl-biphenyl) | 2,2'-Dihydroxybiphenyl | Propyl groups at C5 and C5' | Higher activity than magnolol and honokiol. researchgate.net |

| Magnolol | 5,5'-Diallyl-2,2'-dihydroxybiphenyl | Allyl groups at C5 and C5' | Active, but less potent than Magnolignan C. researchgate.net |

| Honokiol | 3',5-Diallyl-2,4'-dihydroxybiphenyl | Allyl groups at C5 and C3' | Active, but less potent than Magnolignan C. researchgate.net |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural identity of Magnolignan C in experimental settings?

- Methodological Answer :

- HPLC (High-Performance Liquid Chromatography) with ≥98% purity validation is essential for quantifying Magnolignan C .

- Spectroscopic techniques : Use ¹H-NMR, ¹³C-NMR, and HRMS (High-Resolution Mass Spectrometry) for structural elucidation. Compare data with published spectra of related lignans (e.g., Magnolignan B/D) to confirm identity .

- Storage : Maintain at 2–8°C in airtight, light-protected containers to prevent degradation .

Q. How should researchers handle and store Magnolignan C to ensure stability during pharmacological assays?

- Methodological Answer :

- Short-term storage : Use amber vials at 2–8°C; avoid freeze-thaw cycles .

- Stability validation : Pre-test solubility in assay buffers (e.g., DMSO or ethanol) and monitor degradation via HPLC over 24–72 hours .

- Transport : Use ice packs for ≤48 hours; validate post-transport purity .

Q. What are the critical parameters for optimizing Magnolignan C extraction from natural sources?

- Methodological Answer :

- Solvent selection : Prioritize methanol or ethanol (70–80%) for polar lignan extraction .

- Validation : Track yield via TLC (Thin-Layer Chromatography) and confirm identity with HPLC-UV or LC-MS .